BenchChemオンラインストアへようこそ!

GSK-364735

HIV integrase strand transfer assay IC50

GSK-364735 is a naphthyridinone-based HIV-1 integrase strand transfer inhibitor with a distinct resistance signature (primary mutations: Q148R, F121Y). Unlike raltegravir or dolutegravir, its scaffold-specific resistance profile makes it essential for cross-resistance screening panels and pharmacophore modeling of metal-chelating antivirals. Procure as a reference standard to interrogate novel INSTI resistance pathways and benchmark serum protein shift liabilities (35-fold in 100% human serum).

Molecular Formula C19H18FN3O4
Molecular Weight 371.4 g/mol
CAS No. 863434-13-3
Cat. No. B8451372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-364735
CAS863434-13-3
Molecular FormulaC19H18FN3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=C(C1=O)C(=O)NCCO)O)N=CC(=C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O4/c1-23-14-9-12(8-11-2-4-13(20)5-3-11)10-22-16(14)17(25)15(19(23)27)18(26)21-6-7-24/h2-5,9-10,24-25H,6-8H2,1H3,(H,21,26)
InChIKeyQWLNINWUBHHOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-364735 (863434-13-3): Naphthyridinone HIV-1 Integrase Inhibitor for Antiviral R&D and Resistance Profiling


GSK-364735 (also designated S/GSK-364735) is a naphthyridinone-based small molecule that acts as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase [1]. It functions by binding competitively at the two-metal active site within the catalytic core of the HIV integrase enzyme, thereby blocking the strand transfer step essential for viral DNA integration into the host genome [1]. The compound was jointly discovered by GlaxoSmithKline and Shionogi and advanced through Phase IIa clinical evaluation [2]. GSK-364735 exhibits nanomolar potency against recombinant HIV-1 integrase in vitro (mean IC₅₀ = 8 ± 2 nM) and low nanomolar antiviral efficacy in cellular assays (EC₅₀ = 1.2 ± 0.4 nM in PBMCs) [1]. As an early generation integrase strand transfer inhibitor (INSTI), it serves as a valuable tool compound for probing resistance mutation pathways, establishing pharmacophore models for metal-chelating antivirals, and benchmarking next-generation inhibitors in preclinical antiviral research programs [1][3].

GSK-364735 (863434-13-3) Cannot Be Substituted with Other INSTIs for Resistance Pathway Mapping or Metal-Binding Pharmacophore Studies


Although GSK-364735 shares the integrase strand transfer inhibitory mechanism common to raltegravir, elvitegravir, and dolutegravir, its naphthyridinone scaffold imposes a distinct resistance mutation profile and metal-binding interaction geometry that precludes direct functional substitution [1]. In head-to-head passage studies, GSK-364735 selected for Q148R and F121Y as primary resistance pathways, whereas raltegravir predominantly selected for N155H and Q148K/R variants [2]. Quantitative cross-resistance profiling reveals that the fold resistance conferred by specific mutations—such as Q148K (210-fold reduction for GSK-364735) and F121Y (25-fold reduction)—differs markedly from the values observed for other INSTIs under identical assay conditions [1]. Furthermore, the compound's serum protein shift characteristics (35-fold reduction in potency in 100% human serum) and its dose-proportional pharmacokinetic limitations cannot be extrapolated to other INSTIs, which exhibit distinct protein-binding and absorption profiles [1][3]. Consequently, substituting GSK-364735 with an alternative INSTI in experiments designed to interrogate resistance evolution pathways, metal-chelating pharmacophore requirements, or serum-adjusted antiviral potency would yield non-interchangeable, potentially misleading results.

Quantitative Evidence Guide: GSK-364735 (863434-13-3) Performance Benchmarks Against Comparator INSTIs


In Vitro Strand Transfer Potency of GSK-364735 Compared to Raltegravir, Elvitegravir, and L-870,810

In a standardized recombinant HIV-1 integrase strand transfer assay, GSK-364735 exhibits a mean IC₅₀ of 7.8 ± 0.8 nM. This potency is directly comparable to raltegravir (IC₅₀ = 7.4 nM) and elvitegravir (IC₅₀ = 7.2 nM) and is 2.4-fold more potent than the early clinical candidate L-870,810 (IC₅₀ = 18.7 nM), all tested in the same assay system [1].

HIV integrase strand transfer assay IC50 enzyme inhibition naphthyridinone

Cellular Antiviral Efficacy of GSK-364735 in PBMCs and MT-4 Cells

GSK-364735 demonstrates potent inhibition of HIV-1 replication in primary peripheral blood mononuclear cells (PBMCs) with an EC₅₀ of 1.2 ± 0.4 nM. In MT-4 cells, the EC₅₀ is 5 ± 1 nM. The selectivity index (cytotoxicity IC₅₀ / antiviral EC₅₀) in MT-4 cells is at least 2,200, indicating a wide therapeutic window in vitro [1].

antiviral activity EC50 PBMC MT-4 cells HIV replication

Quantitative Resistance Profile: Fold Resistance of GSK-364735 Against Clinically Relevant Integrase Mutations

Against site-directed mutant viruses, GSK-364735 exhibits a distinct quantitative resistance profile. The Q148K mutation confers a 210-fold reduction in susceptibility, F121Y confers a 25-fold reduction, Q148R confers a 73-fold reduction, and N155S confers a 23-fold reduction. In contrast, GSK-364735 remains fully active (≤1.7-fold change) against T66I, E92Q, T124A, P145S, Q146R, and S153Y mutants [1].

drug resistance HIV integrase mutations fold resistance Q148K F121Y N155S

Secondary Mutation Impact: Q148K/E138K Confers >6-Fold Higher Resistance to GSK-364735 than to S-1360

In molecular clone studies, the double mutant Q148K/E138K exhibited a >6-fold increase in resistance to GSK-364735 relative to the Q148K single mutant, whereas the same double mutant showed only a 2-fold increase in resistance to S-1360 [1]. Despite the higher resistance, the Q148K/E138K mutant displayed slightly improved viral infectivity and replication kinetics compared to Q148K alone, indicating a fitness-compensatory role for the E138K secondary substitution specifically in the context of GSK-364735 pressure [1].

secondary mutations E138K Q148K viral fitness resistance evolution

Serum Protein Shift: 35-Fold Reduction in Antiviral Potency in 100% Human Serum

In the presence of 100% human serum, the antiviral potency of GSK-364735 in MT-4 cell assays is reduced 35-fold relative to serum-free conditions. This shift is primarily driven by binding to human serum albumin (HSA), which alone induces a 17-fold shift, whereas α₁-acid glycoprotein (AAG) induces only a 2-fold shift [1]. The protein-adjusted EC₅₀ is estimated at 42 nM, which was used to derive the therapeutic target concentration of 0.062 μg/mL for clinical development [1][2].

protein binding human serum therapeutic target pharmacokinetics HSA

Clinical Pharmacodynamics: Dose-Dependent HIV RNA Decline in Phase IIa Monotherapy

In a 10-day Phase IIa monotherapy study in HIV-1-infected adults, GSK-364735 produced a dose-dependent reduction in plasma HIV RNA. The mean decline ranged from -0.69 log₁₀ copies/mL at 20 mg twice daily (BID) to -2.2 log₁₀ copies/mL at 200 mg BID [1]. This magnitude of viral load reduction is comparable to that achieved by raltegravir (-1.9 log₁₀) and elvitegravir (-2.0 log₁₀) in similar 10-day monotherapy studies, confirming the translational fidelity of GSK-364735 from preclinical potency to clinical antiviral effect [2].

Phase IIa viral load reduction monotherapy pharmacodynamics clinical trial

High-Impact Application Scenarios for GSK-364735 (863434-13-3) in Antiviral R&D


Resistance Pathway Mapping and Cross-Resistance Panel Development

GSK-364735 is optimally deployed as a reference naphthyridinone INSTI in resistance passage experiments and cross-resistance screening panels. Its distinct primary resistance mutations (Q148R, F121Y) and unique secondary mutation dynamics (E138K conferring >6-fold additional resistance) provide a scaffold-specific resistance signature that contrasts with diketoacid-derived inhibitors like raltegravir and S-1360 [1][2]. Researchers can use GSK-364735 to interrogate whether novel integrase inhibitors share the naphthyridinone resistance profile or evade it, a critical step in identifying next-generation inhibitors with improved resistance barriers.

Metal-Binding Pharmacophore Validation and Structure-Based Drug Design

The naphthyridinone core of GSK-364735 represents a validated metal-chelating scaffold for HIV integrase inhibition. With a Kd of 6 ± 4 nM for competitive binding at the two-metal active site and a Ki of 6 ± 4 nM in ligand displacement assays, GSK-364735 serves as a benchmark ligand for structure-activity relationship (SAR) studies aimed at optimizing metal-binding geometry, chelation efficiency, and scaffold rigidity [1]. Computational chemists and medicinal chemists can use GSK-364735's binding parameters to calibrate docking models and to design novel metal-binding inhibitors with reduced serum protein shift liabilities.

Serum Protein Binding and Pharmacokinetic Liability Assessment

GSK-364735's well-characterized 35-fold potency shift in 100% human serum—driven predominantly by HSA binding (17-fold) rather than AAG (2-fold)—makes it an ideal reference compound for evaluating the protein-binding liabilities of novel integrase inhibitors in vitro [1]. By comparing the serum shift of new chemical entities to that of GSK-364735 under standardized assay conditions, researchers can rank-order compounds for their likelihood of maintaining sufficient free drug concentrations in vivo and can prioritize candidates with lower protein shift for further development.

Translational PK/PD Modeling Benchmark for INSTI Preclinical Candidates

Because GSK-364735 advanced to Phase IIa with quantifiable pharmacokinetic and pharmacodynamic endpoints—including dose-dependent viral load reductions (-0.69 to -2.2 log₁₀) and a defined therapeutic target (0.062 μg/mL protein-adjusted EC₉₀)—it provides a calibrated benchmark for translational modeling of novel INSTIs [1][2]. Preclinical teams can use GSK-364735's in vitro-in vivo correlation data to validate their own PK/PD models and to set go/no-go criteria for advancing candidates based on projected clinical antiviral efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-364735

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.